Janelia Fluor 635, SE

Description

Contextualization within Next-Generation Fluorophore Platforms

The development of advanced fluorescence microscopy techniques has spurred the need for increasingly sophisticated fluorescent probes. acs.org Next-generation fluorophores, including the Janelia Fluor dyes, are designed to overcome the limitations of earlier probes, such as fluorescent proteins (e.g., GFP), which can be bulky and may not always provide sufficient brightness for high-resolution imaging. janelia.org These newer synthetic dyes offer enhanced photophysical properties, such as increased brightness and photostability, which are crucial for techniques like single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy. acs.organr.frfluorofinder.com

Janelia Fluor 635, SE is a prime example of a next-generation fluorophore. Its far-red excitation and emission properties are advantageous for minimizing autofluorescence from biological samples, leading to a higher signal-to-noise ratio. fluorofinder.com Furthermore, its cell-permeable nature allows for the labeling of intracellular targets in living cells, a significant advantage for studying dynamic cellular processes. tocris.comfluorofinder.com The modularity of the Janelia Fluor platform allows for the fine-tuning of spectral and chemical properties, enabling researchers to select the optimal dye for their specific experimental needs. janelia.org

Historical Development and Significance within the Janelia Fluor Dye Family

The Janelia Fluor dyes were developed at the Howard Hughes Medical Institute's Janelia Research Campus by a team led by Dr. Luke Lavis. tocris.comjanelia.orgjanelia.org This family of dyes is based on the rhodamine scaffold, a class of fluorophores known for their brightness and photostability. janelia.orgbiorxiv.org The key innovation behind the Janelia Fluor dyes was the incorporation of a four-membered azetidine (B1206935) ring into the rhodamine structure. janelia.org This structural modification, achieved through a novel palladium-catalyzed chemical reaction, resulted in dyes that are significantly brighter and more photostable than their predecessors. janelia.org

The development of the Janelia Fluor dyes represented a significant advancement in the field, providing a palette of colors with tunable properties. janelia.orgjanelia.org This allows for multicolor imaging experiments and the optimization of dyes for specific applications. janelia.org For instance, the Janelia Fluor family includes dyes with varying levels of cell permeability and fluorogenicity (the ability to become fluorescent upon binding to a target). janelia.orgtocris.com this compound, with its far-red spectral properties, is a key member of this family, complementing other Janelia Fluor dyes like JF 549 (green-excited) and JF 646 (far-red excited). janelia.org The ability to rationally design and synthesize these high-performance fluorophores has greatly expanded the toolkit available to researchers for probing the intricacies of biological systems. biorxiv.org

Detailed Research Findings

This compound exhibits exceptional photophysical properties that make it a powerful tool for advanced imaging. glpbio.comfishersci.ie Its suitability for various super-resolution microscopy techniques and its compatibility with self-labeling tag systems have been demonstrated in numerous studies.

The dye's fluorogenic nature, meaning it is non-fluorescent until it binds to its target, significantly reduces background noise and enhances the signal-to-noise ratio, which is critical for high-resolution imaging. tocris.comrsc.org This property is particularly beneficial in "no-wash" imaging experiments, streamlining the experimental workflow. tocris.com

Here are some of the key photophysical and chemical properties of this compound:

| Property | Value |

| Excitation Maximum (λex) | 635 nm medchemexpress.comfluorofinder.comglpbio.com |

| Emission Maximum (λem) | 652 nm medchemexpress.comfluorofinder.comglpbio.com |

| Quantum Yield (Φ) | 0.56 tocris.comglpbio.comfishersci.ie |

| Molar Extinction Coefficient (ε) | 167,000 M⁻¹cm⁻¹ tocris.comglpbio.comfishersci.ie |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester medchemexpress.comglpbio.com |

| Cell Permeability | Yes tocris.comrndsystems.comglpbio.com |

This compound is compatible with several advanced imaging techniques, including:

Confocal Microscopy rndsystems.comtocris.com

Flow Cytometry tocris.comglpbio.com

Super-Resolution Microscopy (SRM), such as dSTORM (direct stochastic optical reconstruction microscopy) in both live and fixed cells. tocris.comglpbio.comfishersci.ie

Furthermore, the NHS ester of Janelia Fluor 635 can be converted to be used with self-labeling tag systems like HaloTag® and SNAP-tag®. medchemexpress.comtocris.comglpbio.com This versatility allows for the specific labeling of proteins of interest within living cells, enabling detailed studies of their localization and dynamics. rndsystems.comfluorofinder.com

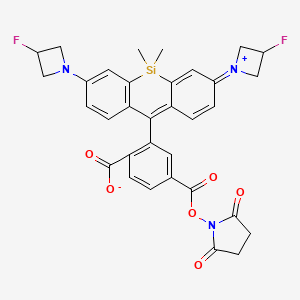

Structure

3D Structure

Properties

Molecular Formula |

C33H29F2N3O6Si |

|---|---|

Molecular Weight |

629.7 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(3-fluoroazetidin-1-ium-1-ylidene)-7-(3-fluoroazetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3 |

InChI Key |

YVKNNZJUJGADIJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CC(C3)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C |

Origin of Product |

United States |

Advanced Microscopy Methodologies Utilizing Janelia Fluor 635, Se

Super-Resolution Microscopy (SRM) Applications

Janelia Fluor 635, SE is a red fluorogenic fluorescent dye that is supplied as an N-hydroxysuccinimide (NHS) ester for coupling to primary amine groups. rndsystems.comtocris.comglpbio.com Its cell-permeable nature allows for the labeling of intracellular targets in both live and fixed cells. rndsystems.comglpbio.com The key photophysical characteristics of this compound make it well-suited for a range of SRM techniques. fluorofinder.comnih.govjanelia.org

| Property | Value | Source |

| Excitation Maximum (λex) | 635 nm | fluorofinder.comglpbio.com |

| Emission Maximum (λem) | 652 nm | fluorofinder.comglpbio.com |

| Quantum Yield (Φ) | 0.56 | nih.govrndsystems.com |

| Molar Extinction Coefficient (ε) | 167,000 M⁻¹cm⁻¹ | nih.govrndsystems.com |

Single-Molecule Localization Microscopy (SMLM)

SMLM techniques achieve super-resolution by temporally separating the fluorescence of individual molecules, allowing their precise localization. The properties of Janelia Fluor dyes, including their brightness and photostability, are advantageous for SMLM. janelia.org

This compound is explicitly mentioned as being suitable for dSTORM imaging in both live and fixed cells. rndsystems.comglpbio.com dSTORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The brightness of this compound allows for the acquisition of a high number of photons per switching event, which is crucial for achieving high localization precision. Its photostability ensures that the dye can undergo multiple switching cycles before photobleaching, enabling the reconstruction of a high-quality super-resolved image. The succinimidyl ester (SE) reactive group allows for straightforward conjugation to primary amines on antibodies and other labeling molecules, facilitating targeted imaging of specific cellular structures. rndsystems.comtocris.comglpbio.com

While this compound itself is not a photoactivatable dye, the Janelia Fluor family includes photoactivatable versions that are ideal for PALM and sptPALM. tocris.com For instance, photoactivatable (PA) Janelia Fluor dyes can be used for single-molecule tracking and super-resolution microscopy in live cells. tocris.com These variants remain non-fluorescent until activated by a specific wavelength of light, allowing for the controlled activation and subsequent imaging of a sparse subset of molecules. While direct research findings on the use of this compound in PALM are limited, its core rhodamine structure can be chemically modified to create photoactivatable derivatives for such applications. nih.gov

There is currently limited specific research data directly linking the use of this compound with MINFLUX microscopy. MINFLUX is a recently developed super-resolution technique that combines elements of PALM/STORM and STED to achieve molecular-scale resolution. The technique relies on fluorophores with high photostability and brightness to withstand the repeated excitation cycles needed for precise localization. The favorable photophysical properties of the Janelia Fluor family in general suggest potential applicability in MINFLUX imaging. janelia.org

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, red-shifted laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function. The suitability of Janelia Fluor dyes for STED has been noted. janelia.org For a fluorophore to be effective in STED imaging, it must be efficiently de-excited by the depletion laser without being re-excited and should be highly photostable to endure the high laser powers involved. The spectral properties of this compound, with its emission maximum at 652 nm, make it compatible with commonly used STED depletion lasers in the far-red spectrum. fluorofinder.com A dTAG variant of Janelia Fluor 635 has been specifically mentioned as being suitable for STED microscopy. bio-techne.comrndsystems.comfishersci.at

Structured Illumination Microscopy (SIM)

SIM is a super-resolution technique that uses a spatially structured illumination pattern to excite the sample. By acquiring multiple images with different orientations and phases of the illumination pattern, a super-resolved image can be computationally reconstructed. The general class of bright and photostable Janelia Fluor dyes are considered well-suited for SIM imaging. nih.govjanelia.org The high quantum yield and extinction coefficient of this compound contribute to a strong fluorescence signal, which is beneficial for the high-speed, multi-frame acquisition required in SIM. nih.govrndsystems.com Its photostability ensures that the sample can be illuminated multiple times without significant signal loss, leading to a higher quality final reconstruction. nih.gov

Live-Cell Imaging Applications

The unique properties of this compound make it an excellent candidate for various live-cell imaging applications, allowing researchers to observe and quantify molecular processes within their native cellular environment. medchemexpress.combiorxiv.org

Single-Molecule Tracking (SMT)

Single-molecule tracking is a powerful technique that allows for the direct observation of the movement of individual molecules, providing insights into their diffusion dynamics, interactions, and localization. The high brightness and photostability of this compound are critical for SMT, as they enable the detection and tracking of single fluorophores for extended periods. promega.comacs.org When coupled with technologies like the HaloTag, this compound has been successfully employed to track the movement of individual proteins within living cells. promega.comnih.govmdpi.com This approach has been instrumental in studying the dynamics of various cellular components.

Research Finding: In a study visualizing the PIEZO1 ion channel, which is involved in mechanotransduction, researchers utilized Janelia Fluor 635 HaloTag Ligand to perform super-resolution tracking of individual PIEZO1 puncta in human induced pluripotent stem cell-derived melanocytes. This allowed for the analysis of the mobility of these channels within the cell membrane, revealing distinct mobility modes and providing insights into their dynamic organization during cellular processes. nih.gov

| Application Area | Protein/Target | Key Finding | Reference |

| Ion Channel Dynamics | PIEZO1-HaloTag | Revealed distinct mobility modes of individual channels in the cell membrane. | nih.gov |

| Transcription Factor Dynamics | Halo-tagged transcription factors | Enabled tracking of single protein molecules to study their interactions with chromatin. | nih.gov |

Long-Term Live-Cell Observation Strategies

Long-term imaging experiments are often hampered by phototoxicity and photobleaching of fluorescent probes. The enhanced photostability of Janelia Fluor dyes, including JF 635, SE, helps to mitigate these issues, allowing for the extended observation of cellular processes without significant loss of signal or damage to the cells. rackcdn.compromega.com This characteristic is invaluable for studying slow biological processes or for tracking cellular events over multiple cell cycles. The ability to perform pulse-chase labeling with Janelia Fluor dyes further enhances long-term studies by enabling the monitoring of protein trafficking, turnover, and other dynamic events in real-time. promega.compromega.com

Research Finding: The Janelia Fluor series of dyes, to which JF 635 belongs, was developed with a focus on improved photostability. This was achieved through chemical modifications to the rhodamine scaffold, resulting in dyes that are significantly more resistant to photobleaching compared to traditional fluorophores. This intrinsic property makes them highly suitable for time-lapse imaging over extended periods. researchgate.net

| Feature | Advantage for Long-Term Imaging | Supporting Evidence |

| High Photostability | Reduced signal loss over time, enabling longer observation periods. | Engineered for improved photostability compared to classic fluorophores. janelia.orgpromega.com |

| Low Phototoxicity | Minimized damage to cells, ensuring more physiologically relevant data. | A general feature of the Janelia Fluor dye family designed for live-cell imaging. researchgate.net |

| Pulse-Chase Labeling Compatibility | Allows for the tracking of protein populations over time to study dynamics like turnover and trafficking. | The ability to use different colored ligands sequentially provides insights into protein dynamics. promega.compromega.com |

Visualization of Dynamic Cellular Processes

The ability to visualize dynamic cellular processes in real-time is fundamental to understanding cell biology. This compound, with its bright and photostable signal, enables the clear visualization of a wide range of these events. When conjugated to specific antibodies or used with self-labeling tags, it can be targeted to virtually any protein of interest, allowing for the detailed observation of its role in cellular functions.

Research Finding: In a study developing a new self-labeling protein tag platform called BromoCatch, researchers used a Janelia Fluor 635-conjugated probe to visualize the histone protein H2B in live U2-OS cells. They were able to observe the nuclear localization of the labeled H2B, demonstrating the utility of the dye in monitoring the subcellular distribution of proteins involved in critical cellular processes like chromatin organization. biorxiv.org

Conventional and Emerging Microscopy Techniques

This compound is compatible with a broad range of fluorescence microscopy techniques, from conventional methods to cutting-edge super-resolution imaging. glpbio.com

Confocal Fluorescence Microscopy

Confocal microscopy is a widely used technique that provides optical sectioning, reducing out-of-focus light to generate high-contrast images of specific planes within a sample. The brightness of this compound ensures a strong signal-to-noise ratio in confocal imaging, enabling the clear visualization of subcellular structures. rndsystems.comtocris.com

Research Finding: An application of this compound in confocal microscopy involved the labeling of mitochondria in cells. rndsystems.comtocris.com Mitochondria were labeled with primary antibodies against the outer mitochondrial membrane protein TOM20, followed by secondary antibodies conjugated to JF 635 dye. The resulting confocal z-stack images showed a detailed and specific staining of the mitochondrial network, highlighting the dye's suitability for high-resolution imaging of organelles. rndsystems.comtocris.com

| Cellular Structure | Labeling Method | Microscopy Technique | Key Observation | Reference |

| Mitochondria | Indirect immunofluorescence with JF 635-conjugated secondary antibody. | Confocal z-stack imaging | Clear and specific visualization of the mitochondrial network. | rndsystems.comtocris.com |

| Histone H2B | BromoCatch tag with JF 635 probe | Live-cell confocal microscopy | Nuclear localization of H2B was clearly observed. | biorxiv.org |

Wide-Field Fluorescence Microscopy

Wide-field fluorescence microscopy is a standard imaging technique that illuminates the entire field of view. While it does not offer the same level of optical sectioning as confocal microscopy, its speed and lower phototoxicity can be advantageous for certain applications, especially in long-term live-cell imaging of sensitive samples. janelia.org The high quantum yield and extinction coefficient of this compound contribute to a bright signal that can be readily detected using wide-field setups. rndsystems.combio-techne.comfluorofinder.com

Research Finding: Although a specific research finding detailing the use of this compound in a wide-field application was not prominently featured in the provided search results, the general properties of the Janelia Fluor dye family make them suitable for this technique. For instance, a wide-field fluorescence image was used to display the distribution of collagen VI in cardiac tissue labeled with another Janelia Fluor dye, JF549, demonstrating the utility of this class of dyes in wide-field imaging. rackcdn.com

Two-Photon Excitation Microscopy

Two-photon excitation microscopy (TPEM) is a powerful fluorescence imaging technique that allows for deep imaging of scattering biological specimens with reduced phototoxicity and background signal compared to conventional confocal microscopy. The utilization of near-infrared (NIR) excitation light, which is less scattered by tissue, enables greater penetration depth. While specific two-photon action cross-section data for this compound is not widely published, its far-red excitation and emission properties, along with the general characteristics of the Janelia Fluor dye family, make it a suitable candidate for TPEM. janelia.orghubspotusercontent-na1.net

The Janelia Fluor dyes have been developed for a range of applications, including deep imaging with minimal background fluorescence. janelia.org The long-wavelength excitation of dyes like this compound is advantageous for penetrating deeper into tissue. Research on other Janelia Fluor dyes has demonstrated their utility in two-photon imaging, suggesting similar applicability for this compound in visualizing cellular and subcellular structures in complex biological environments such as tissue slices and even in vivo models. researchgate.net The high brightness and photostability of the Janelia Fluor series are critical for obtaining high-quality images in the often photon-limited environment of deep-tissue imaging. janelia.org

Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 635 nm | Current time information in Washington, DC, US.tocris.commedchemexpress.com |

| Emission Maximum (λem) | 652 nm | Current time information in Washington, DC, US.tocris.commedchemexpress.com |

| Molar Extinction Coefficient (ε) | 167,000 M⁻¹cm⁻¹ | tocris.com |

| Quantum Yield (Φ) | 0.56 | tocris.com |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Current time information in Washington, DC, US.tocris.com |

Flow Cytometry for Quantitative Analysis

Flow cytometry is a high-throughput technique used for the quantitative analysis of single cells in a heterogeneous population. The choice of fluorophores is critical for the resolution and sensitivity of the measurements. This compound is well-suited for flow cytometry due to its exceptional brightness and its emission in the far-red region of the spectrum. tocris.comrndsystems.com

Its high quantum yield and large molar extinction coefficient contribute to its intense fluorescence, enabling the detection of low-abundance antigens or cellular components. tocris.com The narrow emission spectra of the Janelia Fluor dyes are beneficial for multicolor flow cytometry experiments, as they can help to minimize spectral overlap, or "spillover," between different detection channels. bio-techne.com This allows for more accurate quantification of multiple parameters simultaneously.

This compound is available as an N-hydroxysuccinimidyl (NHS) ester, which allows for its straightforward conjugation to primary amines on antibodies and other proteins. Current time information in Washington, DC, US.tocris.com This enables researchers to create custom reagents for immunophenotyping and other flow cytometric assays. Furthermore, its cell-permeability allows for the labeling of intracellular targets, which can then be analyzed by flow cytometry. tocris.compromega.com The compatibility of Janelia Fluor dyes with self-labeling tags like HaloTag® and SNAP-tag® further extends their utility in flow cytometry, allowing for the specific analysis of tagged proteins. medchemexpress.compromega.com

Labeling Strategies and Bioconjugation with Janelia Fluor 635, Se

Amine-Reactive Conjugation via NHS Ester

The most direct method of bioconjugation with Janelia Fluor 635, SE involves its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines on target molecules to form stable amide bonds. rndsystems.comthermofisher.com This amine-reactive strategy is widely used for labeling proteins, where the primary targets are the ε-amino groups of lysine (B10760008) residues. tocris.com

To ensure efficient conjugation, the reaction is typically carried out in a buffer with a slightly basic pH, such as sodium borate (B1201080) or carbonate buffer (pH 8.0-8.5). tocris.com This pH maintains the primary amines in a non-protonated state, making them available for reaction with the NHS ester. tocris.com It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the target molecule for reaction with the dye. thermofisher.comtocris.com For optimal labeling of proteins, a concentration of at least 2 mg/mL is recommended. tocris.com While a typical starting molar ratio of dye to protein is 15:1, this should be optimized for each specific protein to achieve the desired degree of labeling. tocris.com

Key Reaction Parameters for Amine-Reactive Conjugation:

| Parameter | Recommendation | Rationale |

| Reactive Group | Primary amines (e.g., lysine ε-amino groups) | Forms a stable amide bond with the NHS ester. rndsystems.comthermofisher.com |

| pH | 8.0 - 8.5 | Keeps amine groups deprotonated and reactive. tocris.com |

| Buffer | Sodium borate or carbonate buffer | Avoids competing primary amines present in buffers like Tris. tocris.com |

| Protein Concentration | ≥ 2 mg/mL | Enhances reaction efficiency. tocris.com |

| Molar Ratio (Dye:Protein) | Typically 15:1 (requires optimization) | Affects the final degree of labeling. tocris.com |

Self-Labeling Protein Tag Systems

A powerful and specific method for labeling proteins with Janelia Fluor 635 involves the use of self-labeling protein tags. These are genetically encoded protein tags that are expressed as fusions with a protein of interest and subsequently form a covalent bond with a specific, exogenously supplied ligand that is conjugated to a fluorophore. janelia.org Janelia Fluor 635 can be incorporated into ligands for several self-labeling tag systems, offering high specificity and low background fluorescence in live-cell imaging. medchemexpress.comjanelia.org

The HaloTag is a protein tag that covalently binds to synthetic ligands containing a chloroalkane linker. promega.com The Janelia Fluor 635-HaloTag ligand is cell-permeable and exhibits high fluorogenicity, meaning its fluorescence significantly increases upon binding to the HaloTag protein. nih.gov This property leads to a high signal-to-noise ratio with minimal background from unbound fluorophores, making it ideal for "no-wash" imaging experiments. janelia.orgnih.gov The JF635-HaloTag ligand shows an exceptional 113-fold increase in absorbance upon conjugation. nih.gov This system has been successfully used for various applications, including single-molecule imaging and tracking of proteins in live cells and even in more complex environments like Drosophila brain tissue. promega.comnih.gov

The SNAP-tag system is another widely used self-labeling technology where the tag, a modified O⁶-alkylguanine-DNA alkyltransferase, covalently reacts with benzylguanine-derivatized substrates. medchemexpress.comresearchgate.net Janelia Fluor 635 can be conjugated to a benzylguanine derivative to create a SNAP-tag ligand. medchemexpress.com Similar to the HaloTag system, the JF635-SNAP-tag ligand allows for specific and covalent labeling of SNAP-tag fusion proteins in living cells. medchemexpress.comresearchgate.net This enables researchers to perform pulse-chase experiments to study protein dynamics and turnover. promega.com

Beyond HaloTag and SNAP-tag, Janelia Fluor 635 can be utilized in other self-renewable tag (srTAG) systems. One such example is the dTAG system, which is based on the FKBP12F36V/L mutant protein. rndsystems.combio-techne.com dTAG Janelia Fluor 635 is a fluorogenic probe designed for live-cell imaging of proteins fused to this FKBP mutant. rndsystems.combio-techne.com In fluorescence recovery after photobleaching (FRAP) experiments with U2OS cells expressing FKBPF36L, a high maximum recovery ratio of 85% was observed when incubated with 10 μM dTAG Janelia Fluor 635. rndsystems.combio-techne.combio-techne.com This indicates the dynamic nature of the labeling and the suitability of this system for studying protein kinetics.

Comparison of Self-Labeling Tag Systems with Janelia Fluor 635:

| Tag System | Ligand Moiety | Key Features |

| HaloTag | Chloroalkane | High fluorogenicity upon binding, low background, suitable for "no-wash" imaging. janelia.orgnih.gov |

| SNAP-tag | Benzylguanine | Covalent and specific labeling, enables pulse-chase experiments. medchemexpress.compromega.comresearchgate.net |

| dTAG (FKBPF36V/L) | Specific FKBP12F36V/L binder | Fluorogenic probe for live-cell imaging, suitable for kinetic studies (e.g., FRAP). rndsystems.combio-techne.combio-techne.com |

Click Chemistry Conjugation (e.g., Tetrazine Conjugation)

Click chemistry provides a highly specific and bioorthogonal method for labeling molecules. Janelia Fluor 635 is available with a tetrazine reactive group for this purpose. tocris.comrndsystems.com Tetrazine ligation is a form of copper-free click chemistry that involves a rapid and specific reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). researchgate.net This bioorthogonal reaction can be performed in living cells without interfering with native biological processes. researchgate.net Janelia Fluor 635, Tetrazine is cell-permeable and suitable for various imaging applications, including flow cytometry, confocal microscopy, and super-resolution microscopy techniques like dSTORM. tocris.com

Thiol-Reactive Conjugation (e.g., Maleimide (B117702) Conjugation)

For targeting cysteine residues in proteins, Janelia Fluor 635 is available in a maleimide-functionalized form. rndsystems.comtocris.com The maleimide group reacts specifically with thiol (sulfhydryl) groups on cysteine residues to form a stable thioether bond. rndsystems.comtocris.comnih.gov This strategy is useful for labeling proteins at specific sites, provided a reactive cysteine is available or can be introduced through site-directed mutagenesis. Janelia Fluor 635, Maleimide is cell-permeable and has been applied in flow cytometry, confocal microscopy, and super-resolution microscopy (dSTORM) in both live and fixed cells. rndsystems.comtocris.com

Summary of Janelia Fluor 635 Reactive Derivatives:

| Derivative | Reactive Group | Target Functional Group | Resulting Bond |

| This compound | N-hydroxysuccinimide (NHS) ester | Primary amines | Amide |

| Janelia Fluor 635, HaloTag Ligand | Chloroalkane | HaloTag protein | Covalent bond |

| Janelia Fluor 635, SNAP-tag Ligand | Benzylguanine | SNAP-tag protein | Covalent bond |

| dTAG Janelia Fluor 635 | FKBP12F36V/L binder | FKBP12F36V/L protein | Covalent bond |

| Janelia Fluor 635, Tetrazine | Tetrazine | Strained alkenes/alkynes | Covalent bond |

| Janelia Fluor 635, Maleimide | Maleimide | Thiols (cysteines) | Thioether |

Nucleic Acid Labeling Strategies (e.g., Oligonucleotides for ATAC-SMLM)

The conjugation of this compound to nucleic acids, particularly oligonucleotides, is a critical technique for advanced imaging applications such as the Assay for Transposase-Accessible Chromatin with single-molecule localization microscopy (ATAC-SMLM). This method relies on the covalent labeling of amine-modified oligonucleotides.

The general strategy involves a post-synthesis reaction where an oligonucleotide synthesized with a 5' or 3' primary amine modification is reacted with the NHS ester of Janelia Fluor 635. biomers.net The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, which leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide. lumiprobe.com

For optimal labeling, the reaction is typically carried out in a buffer with a slightly basic pH, ranging from 7.5 to 8.5, such as sodium bicarbonate or sodium tetraborate (B1243019) buffer. aatbio.comthermofisher.com This pH is crucial as it deprotonates the primary amine, increasing its nucleophilicity, while minimizing the hydrolysis of the NHS ester. lumiprobe.com The reaction can proceed at room temperature for a few hours or overnight on ice. lumiprobe.comaatbio.com Following the conjugation reaction, purification is necessary to remove unconjugated dye and unlabeled oligonucleotides. Common purification methods include ethanol (B145695) precipitation and high-performance liquid chromatography (HPLC). aatbio.com

In a specific application for super-resolution microscopy, a variant of Janelia Fluor 635, JF635b-NHS, was used to label oligonucleotides for ATAC-SMLM. This resulted in a five-fold increase in the number of localizations per cell when compared to probes labeled with the photoactivatable dye PA-JF646-NHS.

Below is an interactive data table summarizing a typical protocol for labeling amine-modified oligonucleotides with this compound.

| Step | Parameter | Description | Reference(s) |

| 1. Oligonucleotide Preparation | Modification | The oligonucleotide must possess a primary amine group, typically at the 5' or 3' terminus. | aatbio.com |

| Purification | It is recommended to purify the amine-modified oligonucleotide prior to labeling to remove any interfering compounds. | thermofisher.com | |

| 2. Reaction Buffer | Composition | 0.1 M sodium tetraborate or 50-100 mM sodium bicarbonate buffer. | aatbio.comthermofisher.com |

| pH | 8.3-8.5 is optimal for the reaction. | lumiprobe.com | |

| 3. Reaction Conditions | Dye Preparation | Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. | aatbio.com |

| Incubation Time | 1-4 hours at room temperature or overnight on ice. | lumiprobe.com | |

| Protection from Light | The reaction should be protected from light to prevent photobleaching of the dye. | ||

| 4. Purification | Method | Ethanol precipitation or reversed-phase HPLC. | aatbio.com |

Antibody Conjugation Approaches

The succinimidyl ester chemistry of this compound makes it highly suitable for the labeling of antibodies. tocris.comrndsystems.com The primary targets for conjugation on an antibody are the ε-amino groups of lysine residues. tocris.com

A common approach for antibody conjugation involves reacting the antibody with this compound in a buffer with a pH between 8.0 and 8.5, such as sodium borate or sodium carbonate buffer. tocris.com The concentration of the protein should ideally be at least 2 mg/mL for efficient labeling. tocris.com A typical starting point for the molar ratio of dye to protein is 15:1, although this may need to be optimized for each specific antibody to achieve the desired degree of labeling (DOL). tocris.com The reaction is generally incubated for 60 minutes at room temperature in the dark. hellobio.com

Following the incubation, the reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl or glycine, to consume any unreacted NHS ester. tocris.com The final and critical step is the purification of the antibody-dye conjugate to remove free, unconjugated dye. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through spin columns. hellobio.comaatbio.com

The degree of labeling, which is the average number of dye molecules conjugated to each antibody, can be determined spectrophotometrically. This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (around 635 nm for Janelia Fluor 635). thermofisher.com

An example of the application of this technique is the conjugation of Janelia Fluor 635 to secondary antibodies for the immunofluorescent labeling of mitochondria, where anti-TOM20 primary antibodies were used. tocris.comrndsystems.com

The following interactive data table outlines a general protocol for the conjugation of antibodies with this compound.

| Step | Parameter | Description | Reference(s) |

| 1. Antibody Preparation | Buffer | The antibody should be in a buffer free of primary amines, such as PBS. | aatbio.com |

| Concentration | A minimum concentration of 2 mg/mL is recommended. | tocris.com | |

| 2. Reaction Buffer | Composition | 50 mM Sodium Borate (pH 8.5) or 100 mM Carbonate (pH 8.0-8.5). | tocris.com |

| 3. Conjugation Reaction | Molar Ratio (Dye:Protein) | A starting ratio of 15:1 is suggested, with optimization recommended. | tocris.com |

| Incubation | 60 minutes at room temperature, protected from light. | hellobio.com | |

| 4. Quenching (Optional) | Reagent | Tris-HCl or Glycine (50-100 mM final concentration). | tocris.com |

| 5. Purification | Method | Size-exclusion chromatography (e.g., Sephadex G-25) or spin columns. | hellobio.comaatbio.com |

| 6. Characterization | Degree of Labeling (DOL) | Determined by measuring absorbance at 280 nm and ~635 nm. | thermofisher.com |

Research Applications and Biological Systems Studied with Janelia Fluor 635, Se

Protein Dynamics and Turnover Studies

The favorable spectral properties of Janelia Fluor 635, SE, including its excitation and emission maxima at approximately 635 nm and 652 nm respectively, make it well-suited for live-cell imaging with minimal phototoxicity. fluorofinder.com

This compound has been instrumental in elucidating the mechanisms of sarcomeric protein turnover in striated muscle cells. In a notable study, researchers employed a pulse-chase strategy using cardiomyocytes expressing Halo-tagged sarcomeric proteins. biorxiv.org Existing proteins were first labeled with a green fluorescent ligand (Oregon Green), followed by a non-fluorescent blocker. Subsequently, newly synthesized proteins were labeled with the far-red Janelia Fluor 635 HaloTag ligand. biorxiv.org This dual-labeling approach allowed for the simultaneous tracking of both old and new protein populations within the sarcomere over an extended period of at least 72 hours. biorxiv.org

The findings from these experiments revealed that the turnover of sarcomeric proteins, such as α-actinin (ACTN2) and titin (TTN), is a delayed process that necessitates proteolytic activity for the removal of the proteins from the sarcomeric structure. biorxiv.org Furthermore, the study demonstrated that the degradation of these proteins is independent of their age. biorxiv.org

| Protein Studied | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| ACTN2-Halo | Pulse-chase labeling with Oregon Green and this compound in cardiomyocytes. | Demonstrated that proteolytic activity is required for the removal of ACTN2 from the sarcomere. | biorxiv.org |

| TTN-Halo | Pulse-chase labeling with Oregon Green and this compound in cardiomyocytes. | Showed that turnover is a delayed process requiring proteolysis. | biorxiv.org |

| MYOM1-Halo | Pulse-chase labeling to compare the turnover of young and old protein populations. | Revealed that the degradation of sarcomeric proteins is independent of protein age. | biorxiv.org |

The study of axonal membrane protein life cycles has been significantly advanced by the use of this compound. Its application in live-cell imaging allows for the real-time visualization of protein trafficking in neurons. nih.gov By engineering membrane proteins with self-labeling tags like HaloTag or SNAP-tag, researchers can specifically label these proteins with cell-impermeable or permeable Janelia Fluor 635 ligands to study their trafficking and distribution. nih.govspringernature.com

This methodology enables the investigation of various stages of a protein's life cycle, including anterograde and retrograde transport within axons, co-transport of different proteins, subcellular localization, exocytosis, and endocytosis. nih.gov The use of microfluidic chambers in conjunction with this labeling strategy allows for the physical separation of neuronal cell bodies and distal axons, providing a clear window into the dynamics of axonal transport. nih.gov

| Biological Process | Experimental System | Methodology | Reference |

|---|---|---|---|

| Anterograde and Retrograde Transport | Cultured dorsal root ganglion sensory neurons | Labeling of HaloTag or SNAP-tag fusion proteins with this compound in microfluidic chambers. | nih.gov |

| Subcellular Localization | Cultured dorsal root ganglion sensory neurons | Use of cell-impermeable and permeable this compound ligands to differentiate between surface and internal protein populations. | nih.gov |

| Exocytosis and Endocytosis | Cultured dorsal root ganglion sensory neurons | Real-time imaging of protein insertion into and removal from the axonal membrane. | nih.gov |

The high brightness and photostability of this compound make it an excellent candidate for single-molecule imaging techniques used to study protein oligomerization. janelia.orgnews-medical.net These methods allow for the direct visualization and quantification of protein subunits as they assemble into larger complexes in living cells. news-medical.net Techniques such as quantitative single-molecule localization microscopy can be employed to determine the stoichiometry of protein complexes in situ. news-medical.net

By tagging a protein of interest with a self-labeling tag and subsequently labeling it with this compound, researchers can track individual molecules and observe their interactions. This approach is particularly powerful for studying the dynamics of oligomerization, where the number and arrangement of subunits within a complex can change over time. The ability to perform these experiments in live cells provides crucial insights into the cellular conditions that influence protein assembly.

Chromatin and Genome Organization Imaging

This compound is also a valuable tool for super-resolution microscopy techniques aimed at visualizing the intricate organization of chromatin and the genome. bio-techne.comfluorofinder.com Its far-red excitation and emission properties help to minimize autofluorescence from cellular components, leading to a higher signal-to-noise ratio in imaging experiments. janelia.org

Assays for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique for identifying regions of open chromatin throughout the genome. nih.gov When combined with single-molecule localization microscopy (SMLM), a super-resolution technique, it is possible to visualize the nanoscale organization of accessible chromatin. The brightness and photostability of this compound are highly advantageous for SMLM techniques like photoactivated localization microscopy (PALM), enabling the precise localization of individual fluorophores. fluorofinder.comjanelia.org In a hypothetical ATAC-SMLM experiment, the transposase could be labeled with this compound, allowing for the super-resolution imaging of sites of chromatin accessibility.

Fluorescence in situ hybridization (FISH) is a widely used technique to visualize the subcellular localization of specific RNA molecules. nih.govnih.gov The brightness of the fluorescent probes used in FISH is critical for the detection of low-abundance transcripts. nih.gov this compound, with its high quantum yield and extinction coefficient, can be conjugated to oligonucleotide probes for use in RNA-FISH. fluorofinder.com This would enable the sensitive detection of target RNAs and their precise localization within the cell. The use of a far-red dye like this compound is also beneficial for multicolor FISH experiments, where multiple RNA species can be visualized simultaneously with spectrally distinct fluorophores. nih.gov

Regulatory Protein Dynamics within the Nucleus

The study of regulatory protein dynamics within the nucleus is crucial for understanding gene expression and other essential cellular processes. This compound, when coupled with protein tagging technologies, enables the visualization of these dynamics in live cells.

A notable application of Janelia Fluor 635 is in the imaging of histone proteins, which are fundamental to chromatin structure and gene regulation. In one study, a Janelia Fluor 635-HaloTag® ligand was synthesized and used to label histone H2B-HaloTag® fusion proteins expressed in COS7 cells. nih.govresearchhub.com This approach allowed for the direct visualization of histone H2B within the nucleus of living cells. The high contrast imaging achieved with the JF 635-HaloTag® ligand, even without washing steps, demonstrated its efficacy in tracking the localization and dynamics of this key nuclear regulatory protein. nih.govresearchhub.com The exceptional brightness and photostability of Janelia Fluor dyes make them particularly advantageous for such single-molecule imaging studies, allowing for extended observation times necessary to capture the complex movements and interactions of nuclear proteins. janelia.org

| Application | Protein Studied | Cell Line | Key Findings |

| Nuclear Protein Dynamics | Histone H2B-HaloTag® | COS7 | Enabled high-contrast, no-wash imaging of histone H2B in the nucleus of live cells. nih.govresearchhub.com |

Organelle-Specific Labeling and Imaging (e.g., Mitochondria)

The ability to specifically label and image organelles is fundamental to cell biology. This compound has been effectively employed for organelle-specific imaging, with a particular focus on mitochondria.

One common strategy for labeling mitochondria involves immunofluorescence. In this method, primary antibodies targeting specific mitochondrial proteins are used, followed by secondary antibodies conjugated to a fluorescent dye. This compound, in its NHS ester form, is used to label these secondary antibodies. For instance, mitochondria have been successfully labeled using primary antibodies against TOM20 (Translocase of the Outer Mitochondrial Membrane 20), a key component of the mitochondrial protein import machinery. tocris.com The subsequent application of a secondary antibody conjugated to Janelia Fluor 635 allowed for high-resolution confocal microscopy of the mitochondrial network. tocris.com This approach provides a robust method for visualizing mitochondrial morphology and distribution within cells. The cell-permeable nature of Janelia Fluor 635 also makes it suitable for live-cell mitochondrial imaging, enabling the study of dynamic processes such as mitochondrial fission, fusion, and trafficking. bio-techne.com

| Organelle | Target Protein | Labeling Method | Imaging Technique |

| Mitochondria | TOM20 | Immunohistochemistry with JF 635-conjugated secondary antibody | Confocal Microscopy tocris.com |

Neuronal and Tissue Imaging

The complexity of neuronal structures and the dense environment of tissues present unique challenges for fluorescent imaging. The properties of this compound make it a valuable tool for overcoming these challenges in the field of neuroscience.

Chemical tagging, which utilizes genetically encoded self-labeling tags like HaloTag® and SNAP-tag® in combination with small-molecule fluorescent ligands, offers a powerful alternative to traditional immunohistochemistry for labeling specific neurons. nih.gov Research has focused on optimizing this technique in model organisms such as Drosophila melanogaster. A study aimed at improving chemical tagging of Drosophila neurons synthesized and evaluated a range of new fluorophore ligands, including those from the Janelia Fluor family. janelia.orgnih.govplos.org The goal of this optimization is to enhance signal brightness, specificity, and photostability for high-resolution imaging of neuronal circuits. While the study did not focus exclusively on Janelia Fluor 635, it highlighted the potential of the Janelia Fluor dyes in this application due to their superior photophysical properties. janelia.orgnih.govplos.org The small size of the chemical tag ligands allows for better penetration into dense neural tissue compared to larger antibodies, leading to more uniform and complete labeling of neuronal structures. nih.gov

The utility of a fluorescent probe is ultimately tested by its performance in complex biological environments. The small size, cell permeability, and fluorogenic properties of Janelia Fluor 635 make it well-suited for imaging in challenging samples like intact tissues.

An attempt was made to use a Janelia Fluor 635-HaloTag® ligand for labeling in the living brain tissue of Drosophila larvae. researchhub.com The far-red excitation of Janelia Fluor 635 is advantageous for deep-tissue imaging as it minimizes light scattering and tissue autofluorescence. researchhub.com The high "on:off" ratio of the fluorogenic dye, where its fluorescence significantly increases upon binding to the HaloTag® protein, is also crucial for achieving a high signal-to-background ratio in the crowded environment of the brain. researchhub.com These properties are essential for resolving fine neuronal processes and studying their dynamics within the intact larval brain. nih.govnih.govbiorxiv.org

| Application Area | Model Organism | Technique | Key Advantages of JF 635 |

| Optimization of Chemical Tagging | Drosophila melanogaster | Self-labeling tags (HaloTag®/SNAP-tag®) | High brightness, photostability, small size for tissue penetration. janelia.orgnih.govnih.govplos.org |

| Imaging in Complex Environments | Drosophila larval brain | Live-tissue imaging with HaloTag® ligand | Far-red excitation for deep imaging, high fluorogenicity for low background. researchhub.com |

Characterization of Biomolecular Condensates and Macromolecular Assemblies (e.g., FUS Coacervates)

Biomolecular condensates are membrane-less organelles that form through liquid-liquid phase separation and play critical roles in various cellular processes. The study of these dynamic structures often relies on advanced fluorescence microscopy techniques.

While Janelia Fluor dyes, in general, are powerful tools for live-cell imaging and could theoretically be applied to study biomolecular condensates, a review of the current scientific literature did not yield specific research demonstrating the use of this compound for the characterization of FUS (Fused in Sarcoma) coacervates or other specific biomolecular condensates. The investigation of FUS phase separation is an active area of research, particularly in the context of neurodegenerative diseases, and employs various biophysical and imaging techniques. nih.govnih.govresearchgate.netkcl.ac.uksigmaaldrich.com However, at present, there are no published studies that specifically mention the application of this compound in this context.

Methodological Advantages and Enhancements of Janelia Fluor 635, Se

Fluorogenicity for Enhanced Signal-to-Noise Ratio and Wash-Free Imaging

A key feature of Janelia Fluor 635, SE is its fluorogenic nature, which contributes to a high signal-to-noise ratio and enables wash-free imaging protocols. nih.gov This property is governed by a chemical equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. nih.govnih.gov In aqueous environments, the dye predominantly exists in the lactone state. Upon binding to its target, such as a protein labeled with a self-labeling tag like HaloTag® or SNAP-tag®, the local environment shifts the equilibrium towards the zwitterionic form, resulting in a significant increase in fluorescence. nih.govrndsystems.com

This mechanism ensures that only the bound dye molecules fluoresce brightly, while the unbound dyes in the surrounding medium remain dark. janelia.org This dramatically reduces background fluorescence, a common issue with traditional dyes that requires extensive washing steps to remove non-specifically bound or unbound fluorophores. The ability to perform "no-wash" imaging streamlines experimental workflows and is particularly advantageous for live-cell imaging, where minimizing perturbations to the cells is crucial. janelia.org The lactone-zwitterion equilibrium constant (KL-Z) for Janelia Fluor 635 is less than 0.0001, indicating a strong preference for the non-fluorescent state when unbound, which underscores its exceptional fluorogenicity. bio-techne.comtocris.com For instance, the HaloTag® ligand of Janelia Fluor 635 exhibits a remarkable 113-fold increase in absorbance upon conjugation to the HaloTag protein. nih.gov

Cell Permeability for Intracellular Target Labeling

This compound is designed to be cell-permeable, allowing for the labeling of intracellular targets in living cells. fluorofinder.combio-techne.comtocris.com This characteristic is crucial for studying the dynamics of proteins and other biomolecules within their native cellular context. The succinimidyl ester (SE) reactive group allows for the conjugation of the dye to primary amines on proteins or other molecules. medchemexpress.com Furthermore, Janelia Fluor 635 can be incorporated into ligands for self-labeling tag systems like HaloTag® and SNAP-tag®, which provides a versatile method for specific intracellular labeling. rndsystems.commedchemexpress.com This cell permeability, combined with its fluorogenicity, makes this compound a powerful tool for live-cell imaging applications. rndsystems.com

Photostability and Brightness for Prolonged Imaging Experiments

Janelia Fluor dyes, including JF 635, are renowned for their exceptional brightness and photostability compared to many conventional fluorescent dyes. hhmi.orgyoutube.combiorxiv.org These properties are critical for imaging experiments that require prolonged or repeated light exposure, such as time-lapse imaging of dynamic cellular processes or super-resolution microscopy. The high photostability of this compound allows for the collection of more photons from a single molecule before it photobleaches, resulting in a better signal and higher-resolution images. hhmi.org

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound exhibits a high molar extinction coefficient of 167,000 M⁻¹cm⁻¹ and a quantum yield of 0.56, making it a very bright far-red dye. bio-techne.comtocris.com This intrinsic brightness reduces the need for high-intensity laser illumination, which can be phototoxic to cells, further enhancing its suitability for live-cell imaging. hhmi.org

| Property | This compound |

| Excitation Maximum (λabs) | 635 nm bio-techne.comtocris.com |

| Emission Maximum (λem) | 652 nm bio-techne.comtocris.com |

| Molar Extinction Coefficient (ε) | 167,000 M⁻¹cm⁻¹ bio-techne.comtocris.com |

| Quantum Yield (φ) | 0.56 bio-techne.comtocris.com |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | <0.0001 bio-techne.comtocris.com |

Optimized Duty Cycle for Single-Molecule Localization Microscopy

Janelia Fluor 635 has been adapted for advanced imaging techniques like single-molecule localization microscopy (SMLM). bio-techne.com Spontaneously blinking versions of Janelia Fluor dyes have been developed with an optimized duty cycle, which is the fraction of time a molecule spends in the fluorescent "on" state. bio-techne.comfluorofinder.com These dyes can cycle between a fluorescent and a non-fluorescent state without the need for photoactivation or specific redox buffers. fluorofinder.com This intrinsic blinking behavior is advantageous for SMLM techniques such as dSTORM (direct stochastic optical reconstruction microscopy), as it allows for the temporal separation of the fluorescence signals from individual molecules, enabling their precise localization and the reconstruction of a super-resolved image. bio-techne.comtocris.com

Strategies for Reduced Non-Specific Background Staining

This compound is reported to exhibit low non-specific background staining. bio-techne.comglpbio.comglpbio.com This is partly due to its fluorogenic nature, where the unbound dye is non-fluorescent. nih.gov However, in any immunofluorescence or labeling experiment, minimizing non-specific binding is crucial for achieving high-quality images. General strategies to further reduce non-specific background include proper fixation and permeabilization of the sample, the use of blocking agents like bovine serum albumin (BSA) or normal serum from the species of the secondary antibody, and careful titration of labeling reagents to use the lowest effective concentration. researchgate.netbiossusa.com For tissue sections, ensuring complete deparaffinization and avoiding the drying of sections can also help minimize background. biossusa.com In some cases, pre-treatment of the tissue with photobleaching techniques can reduce endogenous autofluorescence. nih.gov

Modular Design and Tunability for Specific Biological Applications

The Janelia Fluor platform is characterized by its modular design, which allows for the fine-tuning of the spectral and chemical properties of the dyes. nih.govjanelia.org By making small, specific chemical modifications to the core rhodamine structure, researchers can create a palette of fluorescent labels with a range of excitation and emission wavelengths. hhmi.orgnih.gov For example, the introduction of 3-substituted azetidine (B1206935) groups enables precise control over the spectral properties and the lactone-zwitterion equilibrium. nih.gov

This tunability has led to the development of a series of Janelia Fluor dyes with varied characteristics to suit different biological applications. nih.govjanelia.org For instance, subtle changes to the structure of the parent dye, Janelia Fluor 646, led to the creation of Janelia Fluor 635 with a hypsochromic shift in its spectrum and increased fluorogenicity. nih.gov This modularity extends to the reactive groups that can be attached to the dye, allowing for conjugation to a wide variety of biomolecules through different chemical linkages. bio-techne.com This adaptability makes the Janelia Fluor dyes a versatile toolkit for biological imaging. janelia.org

Deuteration for Improved Photophysical Properties (JFX Dyes)

To further enhance the performance of the Janelia Fluor dyes, a strategy of deuteration has been employed, leading to the development of the JFX series of dyes. janelia.orgbiorxiv.org In these dyes, hydrogen atoms at key positions on the N-alkyl groups are replaced with deuterium. biorxiv.org This seemingly minor isotopic substitution results in significant improvements in the photophysical properties of the fluorophores. janelia.orgbiorxiv.org

Deuterated JFX dyes exhibit higher quantum yields and enhanced photostability compared to their hydrogen-containing counterparts. janelia.orgnih.gov This leads to brighter fluorescent signals and allows for longer imaging experiments with less photobleaching. janelia.orgbiorxiv.org Importantly, this improvement in performance is achieved without altering the spectral signatures (excitation and emission wavelengths) or the cell permeability of the parent Janelia Fluor dyes. janelia.org For example, JFX650, a deuterated version of a far-red Janelia Fluor dye, demonstrates superior performance in demanding super-resolution and single-particle tracking experiments. janelia.org This deuteration strategy represents a powerful method for improving the properties of small-molecule fluorophores for advanced bioimaging. biorxiv.org

| Property | Janelia Fluor 646 | JFX650 |

| Excitation Maximum (λabs) | 646 nm rndsystems.com | 650 nm rndsystems.comtocris.com |

| Emission Maximum (λem) | 664 nm rndsystems.com | 667 nm rndsystems.comtocris.com |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ rndsystems.com | 17,600 M⁻¹cm⁻¹ rndsystems.comtocris.com |

| Quantum Yield (φ) | 0.54 rndsystems.com | 0.53 rndsystems.comtocris.com |

| Cell Permeable | Yes rndsystems.com | Yes rndsystems.comtocris.com |

Comparative Analysis with Other Fluorophores in Research Contexts

Comparison with Rhodamine Dye Derivatives

The Janelia Fluor dyes, including JF 635, SE, are themselves derivatives of the classic rhodamine scaffold. However, they incorporate key structural modifications, such as the introduction of an azetidine (B1206935) ring, which significantly enhance their photophysical properties compared to traditional rhodamine derivatives like Tetramethylrhodamine (TMR). janelia.org

Research has consistently demonstrated that the Janelia Fluor series of dyes exhibit superior brightness and photostability. janelia.org While direct quantitative comparisons of photostability between JF 635, SE and specific traditional rhodamine dyes are not extensively documented in comparative studies, the design principles of the Janelia Fluor dyes were focused on overcoming the limitations of earlier rhodamines. One study highlighted a 4.8-fold improvement in the photostability of a modified HaloTag fusion with JF 635, underscoring the inherent stability of the fluorophore. pnas.org This increased photostability allows for longer exposure times and more robust single-molecule tracking experiments, which are often challenging with more photolabile rhodamine derivatives.

| Property | This compound | Tetramethylrhodamine (TMR) |

|---|---|---|

| Excitation Max (nm) | 635 | ~550 |

| Emission Max (nm) | 652 | ~575 |

| Extinction Coefficient (M-1cm-1) | 167,000 | ~95,000 |

| Quantum Yield | 0.56 | ~0.3-0.4 |

| Relative Brightness | High | Moderate |

| Photostability | High | Moderate |

Comparison with Other Far-Red and Near-Infrared Dyes (e.g., Alexa Fluor, ATTO, Cy Dyes)

In the realm of far-red and near-infrared imaging, this compound competes with well-established dye families such as Alexa Fluor, ATTO, and Cy dyes. While each of these dye series offers excellent performance, the Janelia Fluor dyes have been engineered to provide exceptional brightness and photostability, particularly in demanding applications like super-resolution microscopy. bio-techne.com

Alexa Fluor Dyes: The Alexa Fluor series is renowned for its brightness and photostability across the spectrum. bitesizebio.com this compound is often considered an alternative to Alexa Fluor 633. tocris.com The high extinction coefficient (167,000 M-1cm-1) and quantum yield (0.56) of JF 635, SE contribute to its exceptional brightness, which is a key advantage in detecting low-abundance targets. bio-techne.comtocris.comrndsystems.com

ATTO Dyes: The ATTO dyes are another class of high-performance fluorophores known for their high photostability and brightness. sigmaaldrich.com ATTO 633 is a spectral equivalent to this compound. While both are excellent dyes, the Janelia Fluor series was specifically developed to optimize performance in live-cell imaging, offering high cell permeability.

Cy Dyes: Cyanine dyes, such as Cy5, have been widely used in fluorescence imaging for many years. However, they are often more susceptible to photobleaching compared to newer generation dyes like the Janelia Fluors and Alexa Fluors. nih.gov Comparative studies have shown that Alexa Fluor dyes are significantly more photostable than their Cy dye counterparts, and the design of Janelia Fluor dyes builds upon these principles of enhanced stability. janelia.orgnih.gov

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness | Photostability | Key Advantage |

|---|---|---|---|---|---|

| This compound | 635 | 652 | Very High | Very High | Exceptional for live-cell super-resolution |

| Alexa Fluor 633 | 632 | 647 | High | High | Well-established and widely used |

| ATTO 633 | 629 | 657 | High | Very High | Excellent for single-molecule detection |

| Cy5 | 649 | 670 | Moderate | Moderate | Cost-effective and widely available |

Advantages over Genetically Encoded Fluorescent Proteins in Live-Cell Imaging

For live-cell imaging, genetically encoded fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) and its spectral variants have been transformative. However, small-molecule fluorophores like this compound, when used with protein-tagging technologies like HaloTag or SNAP-tag, offer several distinct advantages. promega.de

Brightness and Photostability: Synthetic dyes are generally significantly brighter and more photostable than fluorescent proteins. janelia.org This allows for the use of lower excitation laser powers, reducing phototoxicity, and enables longer imaging experiments, which is crucial for tracking dynamic cellular processes.

Size: The small size of a synthetic dye molecule is less likely to interfere with the function of the protein of interest compared to the much larger barrel structure of a fluorescent protein. This is particularly important when studying sensitive protein-protein interactions or protein localization.

Spectral Diversity and Flexibility: The range of available synthetic dyes with different spectral properties is vast. Researchers can easily switch between different colored fluorophores without the need for re-engineering the genetic construct, offering greater experimental flexibility.

Quantum Efficiency: this compound has a high quantum yield of 0.56, meaning it efficiently converts absorbed light into emitted fluorescence. bio-techne.comtocris.comrndsystems.com Many far-red fluorescent proteins have considerably lower quantum yields, resulting in dimmer signals.

| Feature | This compound with HaloTag | Far-Red Fluorescent Proteins (e.g., mCherry) |

|---|---|---|

| Labeling | Exogenous addition of dye | Genetically encoded |

| Brightness | Very High | Moderate to Low |

| Photostability | High | Variable, generally lower |

| Size of Tag | Small molecule + ~33 kDa protein tag | ~27 kDa protein |

| Maturity | Instantaneous upon binding | Requires time for chromophore maturation |

Quantitative Imaging Principles and Data Analysis Considerations

Assessment of Localization Precision in Super-Resolution Microscopy

Janelia Fluor 635, SE is particularly well-suited for single-molecule localization microscopy (SMLM) techniques such as direct stochastic optical reconstruction microscopy (dSTORM) and photoactivated localization microscopy (PALM). tocris.combio-techne.comfluorofinder.com The precision of localization in these methods—the statistical accuracy with which the center of a single molecule's image can be determined—is fundamental to the final image resolution. This precision is not an intrinsic constant of the dye but is critically dependent on the number of photons detected from a single switching event. frontiersin.org

The high photon output and photostability of the Janelia Fluor dye family enable high-precision localizations, often in the range of several nanometers. janelia.org For instance, in dSTORM imaging of cellular structures labeled with the spectrally similar Janelia Fluor 646, a mean localization error of 11.1 nm has been reported. nih.gov Achieving such precision with this compound relies on optimizing imaging conditions to maximize photon collection while minimizing background noise. The fluorogenic nature of this compound, where its fluorescence is significantly enhanced upon binding to its target (e.g., a HaloTag protein), contributes to a higher signal-to-background ratio, which is beneficial for localization precision. nih.gov

Evaluation of Temporal Resolution in Live-Cell Imaging

In live-cell imaging, particularly when tracking the movement of single molecules, temporal resolution is paramount. The ability to acquire images at high frame rates is directly linked to the brightness of the fluorescent probe; a brighter dye allows for shorter camera exposure times, thus increasing the achievable imaging speed. The high quantum yield (0.56) and large extinction coefficient (167,000 M⁻¹cm⁻¹) of this compound make it an exceptionally bright probe, enabling the high photon fluxes required for rapid imaging. tocris.comrndsystems.com

Studies utilizing Janelia Fluor dyes for single-particle tracking (SPT) have demonstrated the ability to image at high temporal resolutions. For example, imaging speeds of 50 Hz to 100 Hz have been used to track the dynamics of intracellular proteins labeled with these bright dyes. nih.govpnas.org This level of temporal resolution is sufficient to capture and quantify rapid molecular processes, such as the diffusion of transcription factors or the transport of synaptic vesicles. pnas.org The photostability of this compound is also a key factor, as it permits longer observation times and the collection of extended molecular trajectories without significant signal loss from photobleaching.

Quantitative Analysis of Protein Dynamics (e.g., Kinetic Models, Half-Life Calculations)

Beyond visualization, this compound serves as a powerful tool for the quantitative analysis of protein dynamics. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure protein mobility and binding kinetics. janelia.orgnih.gov In one study, a derivative named dTAG Janelia Fluor® 635 was used in FRAP experiments to assess the mobile fraction of a target protein, showing a high maximum recovery ratio of 85%, indicating that the majority of the labeled protein population was mobile within the observation time. rndsystems.com

Furthermore, Janelia Fluor dyes are integral to advanced methods for measuring protein turnover and calculating protein half-lives in vivo. A recently developed pulse-chase method named DELTA (Dye Estimation of the Lifetime of proTeins in the brAin) uses spectrally distinct, cell-permeable Janelia Fluor dyes to label a protein of interest at different time points. biorxiv.org By creating a kinetic model that accounts for dye administration, clearance, and binding to a HaloTag fusion protein, researchers can accurately estimate the degradation rate and, consequently, the half-life of the protein with high spatial resolution. biorxiv.orgresearchgate.net This approach allows for the quantitative analysis of how protein stability changes across different cell types, tissues, and in response to various stimuli.

Table 2: Examples of Quantitative Protein Dynamics Data

| Technique | Analyte/System | Measured Parameter | Value | Source(s) |

|---|---|---|---|---|

| FRAP | FKBPF36L in U2OS cells | Maximum Recovery Ratio | 85% | rndsystems.com |

| DELTA Pulse-Chase | Various HaloTag-fusion proteins in vivo | Protein Half-Life | Varies by protein and location | biorxiv.orgresearchgate.net |

| Single-Particle Tracking | Proteins in live cells | Imaging Frame Rate | 50-100 Hz | nih.govpnas.org |

Development of Open-Source Software for High-Throughput Imaging Data Analysis

The large, complex datasets generated from experiments using this compound, especially in SMLM, necessitate sophisticated computational tools for analysis. The scientific community relies heavily on open-source software, which provides accessible, transparent, and extensible platforms for quantitative image analysis. A significant portion of this software is developed as plugins for the widely used ImageJ (or its distribution, Fiji) platform. imagej.netimagej.net

Several key open-source packages are available for processing SMLM data:

ThunderSTORM : A comprehensive ImageJ plugin for the analysis of PALM and STORM data. It provides an extensive collection of algorithms for all steps of the analysis pipeline, from molecule localization and image reconstruction to post-processing and quantitative analysis. nih.govresearchgate.netgithub.io

GDSC SMLM : Another ImageJ-based software suite that offers tools for spot detection, 2D Gaussian fitting to localize molecules, and downstream analyses such as cluster analysis and single-particle tracking. nih.govbohrium.com

DecodeSTORM : A user-friendly ImageJ plugin designed for biologists without programming experience, offering a range of features for artifact correction and quantitative analysis of SMLM data, including cluster statistics. worldscientific.com

These open-source tools are crucial for extracting meaningful quantitative information from images, enabling researchers to calculate localization precisions, analyze molecular distributions, and track dynamic behaviors of proteins labeled with this compound.

Emerging Trends and Future Directions in Janelia Fluor 635, Se Research

Development of Next-Generation Janelia Fluor 635 Variants

The success of Janelia Fluor 635, SE has spurred the development of new variants with enhanced and specialized properties. A key strategy in the evolution of the Janelia Fluor dyes has been the fine-tuning of their chemical structures to modulate their spectral and photophysical characteristics. This has been achieved through the incorporation of 3-substituted azetidine (B1206935) groups, which allows for precise control over the dye's properties.

A notable advancement is the creation of Janelia Fluor 635b , a spontaneously blinking variant derived from Janelia Fluor 635. This next-generation dye is engineered for single-molecule localization microscopy (SMLM) and allows for super-resolution imaging without the need for complex photoactivation or specific imaging buffers. JF 635b cycles between a fluorescent "on" state and a dark "off" state under standard imaging conditions, which simplifies the experimental setup for SMLM techniques. This intrinsic blinking property provides a powerful tool for achieving high-resolution images of cellular structures.

Future research in this area is likely to focus on developing variants with even greater photostability, increased quantum yields, and further optimized blinking kinetics for various super-resolution applications. The modular nature of the Janelia Fluor scaffold provides a robust platform for the rational design of new derivatives with tailored functionalities.

Table 1: Comparison of this compound and its Next-Generation Variant

| Feature | This compound | Janelia Fluor 635b |

|---|---|---|

| Primary Application | Confocal, dSTORM | Single-Molecule Localization Microscopy (SMLM) |

| Key Property | High brightness and photostability | Spontaneous blinking |

| Excitation Maximum | ~635 nm | ~651-654 nm |

| Emission Maximum | ~652 nm | ~667-671 nm |

| Special Requirement | None for standard imaging | None for blinking (simplified SMLM) |

Integration with Advanced Imaging Modalities (e.g., Lattice Light-Sheet Microscopy)

The exceptional brightness and photostability of this compound make it a prime candidate for use with advanced imaging modalities that can be phototoxic or require long acquisition times. One such technique is Lattice Light-Sheet Microscopy (LLSM) . LLSM utilizes a thin sheet of light to illuminate the sample, which significantly reduces phototoxicity and photobleaching compared to traditional confocal microscopy. This allows for gentle, high-speed, and long-term 3D imaging of living cells.

The excitation maximum of this compound (around 635 nm) is well-aligned with the laser lines commonly available on lattice light-sheet microscopes (e.g., 642 nm). This compatibility, combined with the dye's high quantum yield and cell permeability, makes it an excellent choice for volumetric imaging of subcellular dynamics over extended periods. While specific, in-depth research publications detailing the extensive use of JF 635, SE with LLSM are still emerging, the synergy between the dye's properties and the capabilities of the microscope is clear. Future studies are expected to leverage this combination to visualize complex cellular processes, such as organelle dynamics and protein trafficking, in four dimensions (3D space plus time) with unprecedented detail and duration.

Expansion into Novel Biological Systems and Processes

Initially demonstrated in cultured cells, the application of this compound is expanding to more complex biological systems and novel cellular processes. Its far-red emission is advantageous for imaging in tissues, as it minimizes autofluorescence and allows for deeper penetration of excitation light.

Researchers have successfully utilized this compound to label and visualize specific structures within these more complex environments. For instance, it has been used for the high-resolution imaging of mitochondria in cells and for labeling neurons in the brain tissue of Drosophila larvae . janelia.org These applications highlight the dye's utility in dissecting the intricate organization of cells within a multicellular organism.

Furthermore, this compound is being employed to study dynamic cellular processes. A significant area of emerging research is the tracking of protein turnover in live animals . By coupling this compound to self-labeling tags like the HaloTag, researchers can perform pulse-chase experiments to monitor the synthesis and degradation of specific proteins in real-time within a living organism. This provides valuable insights into protein homeostasis and its role in health and disease.

Addressing Unresolved Challenges in Protein and Cellular Process Studies

Despite its many advantages, challenges remain in the application of this compound for studying proteins and cellular processes. One area of ongoing research is the optimization of labeling strategies to ensure that the fluorescent tag does not interfere with the natural function of the protein of interest. While self-labeling tags like HaloTag and SNAP-tag offer high specificity, the fusion of these tags to a protein can sometimes alter its localization, activity, or interaction partners.

Another consideration is the relative brightness and signal-to-noise ratio in demanding applications. While this compound is a very bright dye, in some contexts, other Janelia Fluor dyes, such as JF 646, may offer a higher signal due to differences in their photophysical properties when bound to a protein. For instance, studies have shown that the fluorescence intensity of JF 635-labeled proteins can sometimes be lower than that of JF 646-labeled counterparts.

Researchers are also continuously working to minimize nonspecific background staining, which can be a challenge in certain cell types or tissues. The development of new washing protocols and blocking reagents, as well as the design of next-generation dyes with even lower nonspecific binding, are active areas of investigation. Addressing these challenges will further enhance the utility of this compound and its derivatives in elucidating the complex machinery of the cell.

Q & A

Q. What are the optimal conjugation protocols for Janelia Fluor 635, SE when labeling proteins or antibodies?

this compound contains an NHS ester reactive group, enabling covalent conjugation to primary amines (e.g., lysine residues) on proteins or antibodies. For optimal labeling:

- Use a molar dye-to-protein ratio of 5–10:1 to minimize over-labeling and aggregation .

- Incubate in pH 8.0–9.0 buffer (e.g., sodium bicarbonate) at 4°C for 2–4 hours. Avoid amine-containing buffers like Tris .

- Purify conjugates using size-exclusion chromatography or dialysis to remove unreacted dye .

- Validate labeling efficiency via absorbance spectroscopy (ε = 167,000 M⁻¹cm⁻¹ at 635 nm) .

Q. How does this compound compare to other far-red dyes in live-cell imaging?

JF635, SE exhibits superior fluorogenicity, with a 113-fold increase in fluorescence upon binding to HaloTag proteins, significantly reducing nonspecific background compared to traditional dyes like SiTMR . Its photophysical properties (λex/λem = 635/652 nm, Φ = 0.56) make it ideal for multiplexing with green/orange fluorophores (e.g., JF503, JF525) in multi-color experiments .

Q. What are the recommended imaging conditions for dSTORM using JF635, SE?

For dSTORM:

- Use a 637–640 nm laser for excitation and a high-sensitivity EMCCD or sCMOS camera.

- Optimize imaging buffer with oxygen scavengers (e.g., glucose oxidase/catalase) and thiol-containing reagents (e.g., β-mercaptoethylamine) to promote photoswitching .

- Acquire 10,000–20,000 frames at 50–100 ms exposure to achieve <20 nm localization precision .

Advanced Research Questions

Q. How can JF635, SE be used to resolve conflicting data in dynamic protein localization studies?